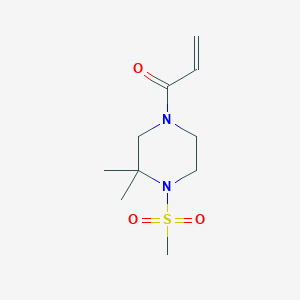

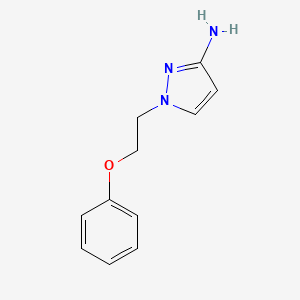

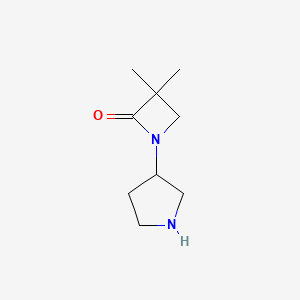

![molecular formula C22H20N2O4S B3001226 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide CAS No. 922062-67-7](/img/structure/B3001226.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide" is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various synthetic compounds with potential pharmacological activities. The dibenzoxazepine core is a seven-membered heterocycle that has been explored for its utility in medicinal chemistry, particularly due to its presence in compounds with antidepressant and antiallergic properties .

Synthesis Analysis

The synthesis of dibenzoxazepine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products . The nitro group in position 3 is typically displaced first, which is a contrast to the reactivity observed in nitro-substituted benzoannulated five-membered heterocycles. The increased steric hindrance in the seven-membered heterocycle is likely responsible for this difference in reactivity . Furthermore, solid support synthesis using SNAr methodology has been reported for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the flexibility and high purity of the final products .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is confirmed through various spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments. These experiments, along with alternative synthesis methods, help to establish the structure of the synthesized compounds . The dibenzoxazepine core typically consists of a fused benzene and oxazepine ring system, which can be further modified with various substituents to alter its chemical and biological properties.

Chemical Reactions Analysis

Dibenzoxazepine derivatives can undergo various chemical reactions, including alkylation, to yield analogues of known drugs such as the antidepressant Sintamil . Additionally, these compounds can be used as synthons for the regiospecific annulation of five- and six-membered heterocycles, demonstrating their versatility in the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a 3-(dimethylamino)propylidene group as a side chain and a terminal carboxyl moiety can significantly enhance the antiallergic activities of these compounds . The photoreduction of acridine-N-oxide in alcohols leads to the formation of substituted dihydrodibenzoxazepines, indicating the potential for photochemical reactions to modify the dibenzoxazepine scaffold .

科学的研究の応用

Catalytic Enantioselective Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is involved in catalytic enantioselective reactions. For example, a study reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck et al., 2017).

Asymmetric Synthesis

The compound is also significant in the field of asymmetric synthesis. A study demonstrated the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, synthesizing optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation

Additionally, the compound plays a role in asymmetric transfer hydrogenation (ATH), particularly in water. One study reported the ATH of dibenzo[b,f][1,4]oxazepine compounds, yielding biologically active derivatives with high enantioselectivity (More & Bhanage, 2017).

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

The compound is utilized in the synthesis of diverse benzo-fused N-heterocycles. A study described an efficient method involving the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids, resulting in various N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones (Zhang et al., 2015).

Synthesis of Polycyclic [1,4]oxazepine-Based Carbonic Anhydrase Inhibitors

Research also includes the development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors. One study found that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases (Sapegin et al., 2018).

特性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-2-5-15-8-11-17(12-9-15)29(26,27)24-16-10-13-20-18(14-16)22(25)23-19-6-3-4-7-21(19)28-20/h3-4,6-14,24H,2,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCWAVVALEFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

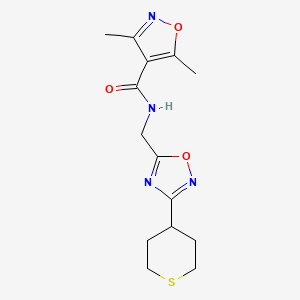

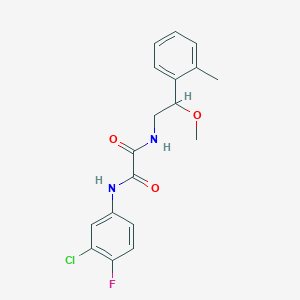

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

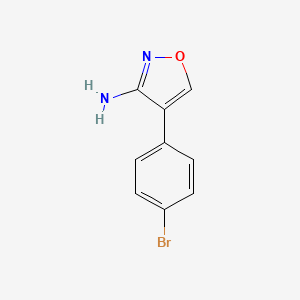

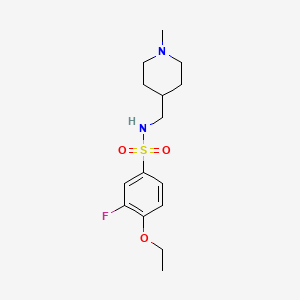

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

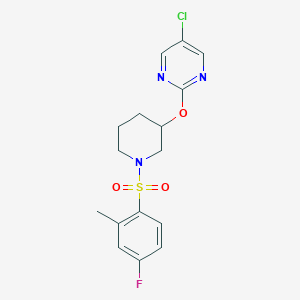

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)

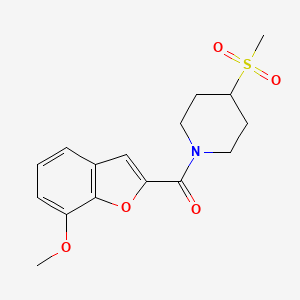

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)